molecular formula C9H11ClN2O2 B2391250 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1006493-95-3

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2391250
CAS No.: 1006493-95-3
M. Wt: 214.65
InChI Key: PAWGGENWLINYCI-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a cyclopentyl group at position 1, a chlorine atom at position 4, and a carboxylic acid moiety at position 5 (Figure 1). The cyclopentyl substituent confers significant steric bulk and lipophilicity, distinguishing it from simpler alkyl or aryl-substituted pyrazoles. This compound is primarily explored in pharmaceutical and agrochemical research due to pyrazole's role as a bioisostere for heterocyclic scaffolds .

Properties

IUPAC Name

4-chloro-2-cyclopentylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGGENWLINYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

Chlorination and Carboxylic Acid Functionalization

Regioselective Chlorination

Chlorination at the pyrazole’s 4-position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). POCl₃ in dichloromethane at 0–5°C selectively chlorinates the pyrazole ring without affecting the cyclopentyl or carboxylic acid groups.

Table 1: Chlorination Efficiency Under Varied Conditions

Chlorinating Agent Solvent Temperature (°C) Yield (%)
POCl₃ DCM 0–5 85
SO₂Cl₂ Toluene 25 72
NCS Acetonitrile 40 68

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability. A patented method (CN108137535B) describes a two-stage flow system:

  • Stage 1: Cyclocondensation and cyclopentylation in a packed-bed reactor with immobilized Cu(I) catalyst.
  • Stage 2: Chlorination and hydrolysis in a tandem microreactor.

Advantages:

  • Yield Improvement: 78% overall yield vs. 55% in batch processes.
  • Safety: Reduced handling of hazardous reagents like POCl₃.

Catalyst Recycling and Cost Reduction

Copper(I) chloride complexes with nitrogen ligands (e.g., 1,10-phenanthroline) are recoverable via filtration, reducing catalyst costs by 40% per batch. Nickel catalysts, while less efficient, offer a lower-cost alternative for large-scale production.

Table 2: Summary of Key Preparation Methods

Method Steps Total Yield (%) Cost (USD/kg) Scalability
Classical Batch 4 55 1,200 Moderate
Flow Synthesis 3 78 900 High
Nickel-Catalyzed 4 65 750 High

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as an essential intermediate in the synthesis of more complex organic molecules and heterocycles. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. For instance, it can undergo substitution reactions to yield diverse pyrazole derivatives, which are valuable in medicinal chemistry and materials science .

Antimicrobial Properties
Research has demonstrated that 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that this compound can inhibit the growth of these pathogens effectively, suggesting its potential utility in developing new antimicrobial agents .

Anti-inflammatory Effects
In animal models of induced inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. These findings indicate its potential as an anti-inflammatory agent, which could be beneficial for treating inflammatory diseases .

Anticancer Research
Studies on human cancer cell lines have revealed that this compound can induce apoptosis in cancer cells. Notably, at higher concentrations, it exhibited a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in cancer treatment .

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to serve as a precursor for more complex chemical entities makes it valuable for developing new materials and formulations .

Antimicrobial Activity

A study evaluated the efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that this compound displayed significant inhibition zones, suggesting strong antimicrobial potential.

Anti-inflammatory Study

In an animal model of inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw swelling compared to untreated groups. This suggests its effectiveness as an anti-inflammatory agent.

Anticancer Research

A series of experiments conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent inhibition of cell growth. Notably, it induced apoptosis in over 40% of treated cells at higher concentrations.

Summary Table: Key Applications

Application AreaFindings
Chemical Synthesis Serves as a versatile building block for organic synthesis and heterocyclic compounds.
Antimicrobial Activity Significant inhibition against E. coli and S. aureus, indicating potential as an antibiotic.
Anti-inflammatory Effects Marked reduction in inflammation in animal models suggests therapeutic potential.
Anticancer Research Induces apoptosis in cancer cell lines; potential for use in cancer therapies.
Industrial Use Utilized in agrochemicals and specialty chemical production.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences References
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid Cl (4), cyclopentyl (1), COOH (5) C₉H₁₁ClN₂O₂ Bulky aliphatic substituent at position 1
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), methyl (1), COOH (5) C₅H₅ClN₂O₂ Smaller alkyl group at position 1
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Cl-phenyl (1), methyl (3), COOH (5) C₁₁H₉ClN₂O₂ Aromatic substituent at position 1
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 4-Cl-phenyl (5), 2,4-diCl-phenyl (1), methyl (4), COOH (3) C₁₇H₁₁Cl₃N₂O₂ Multi-halogenated aryl groups, COOH at position 3
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), ethyl (3), methyl (1), COOH (5) C₇H₉ClN₂O₂ Ethyl group at position 3

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

  • Cyclopentyl vs. Methyl/Aryl Groups : The cyclopentyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to methyl (logP ~1.2) but reduces water solubility. In contrast, 1-(4-chlorophenyl) analogues (e.g., ) exhibit even higher logP (~3.5) due to aromatic hydrophobicity.
  • Carboxylic Acid Position : Derivatives with COOH at position 3 (e.g., ) show lower pKa (~3.5) compared to position 5 (pKa ~4.2), influencing ionization and membrane permeability.

Crystallographic and Stability Insights

  • The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () reveals intramolecular O–H···O hydrogen bonds and π-π stacking (centroid distances: 3.835–3.859 Å), enhancing thermal stability.

Biological Activity

4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : Approximately 186.64 g/mol
  • Structural Features : Contains a chlorine atom at the 4-position and a cyclopentyl group at the 1-position, along with a carboxylic acid functional group at the 5-position.

The compound acts as an electrophile, interacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, which results in various biological effects. The specific mechanisms through which it exerts its effects are still under investigation but may involve:

  • Inhibition of Enzyme Activity : Targeting specific enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes some key findings:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation in various models. For instance, studies have demonstrated its ability to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly against several cancer cell lines. The following table presents IC50 values from recent studies:

Cell Line IC50 (µM) Effect Observed Reference
MCF7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.0Cell cycle arrest
HCT116 (Colorectal Cancer)9.8Inhibition of cell proliferation

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the typical synthetic routes for 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with 1,3-dicarbonyl precursors under acidic/basic conditions. For cyclopentyl substitution, a nucleophilic substitution reaction using cyclopentyl bromide or iodide in the presence of a base (e.g., K₂CO₃) is employed. Key steps include:

Cyclocondensation : Ethyl acetoacetate and cyclopentyl hydrazine form the pyrazole core .

Chlorination : Use of POCl₃ or NCS (N-chlorosuccinimide) to introduce the chlorine atom at the 4-position .

Carboxylic Acid Formation : Hydrolysis of ester intermediates with NaOH or LiOH .
Critical Conditions :

  • Temperature control (60–80°C) to avoid side reactions.
  • Anhydrous solvents (e.g., DMF, THF) for substitution steps.
  • Purification via recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons/carbons to the pyrazole ring, cyclopentyl group, and carboxylic acid. The chlorine atom induces deshielding (~δ 7.5–8.5 ppm for pyrazole protons) .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects of the cyclopentyl group and hydrogen-bonding networks involving the carboxylic acid .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 255.06 for C₁₀H₁₂ClN₂O₂) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chlorine atom in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential maps to identify electron-deficient sites (e.g., C-4 chlorine’s susceptibility to nucleophilic attack) .
    • Transition state modeling for SNAr (nucleophilic aromatic substitution) using B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Predict binding affinity of substituted analogs (e.g., amine or thiol derivatives) to biological targets like kinases .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Case Example : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity):

Comparative Assays : Use standardized protocols (e.g., fluorescence-based assays with recombinant enzymes).

Substituent Analysis : Synthesize analogs with varying substituents (Table 1) to isolate structural contributors to activity.

Substituent (Position)Biological Activity (IC₅₀, µM)Reference
Cyclopentyl (N-1)COX-2: 0.8 ± 0.1
Cyclopropyl (N-1)COX-2: 2.3 ± 0.4
Phenyl (N-1)COX-2: >10

Solubility/Permeability Testing : Assess logP and membrane permeability (Caco-2 assays) to rule out bioavailability confounders .

Q. How can researchers design analogs to study the cyclopentyl group’s role in biological activity?

Methodological Answer:

  • Analog Synthesis :
    • Replace cyclopentyl with cyclohexyl, cyclobutyl, or aryl groups via Suzuki coupling or alkylation .
    • Introduce polar groups (e.g., hydroxyl) to the cyclopentyl ring to alter hydrophobicity .
  • Activity Profiling :
    • Enzyme Inhibition : Test analogs against target enzymes (e.g., kinases) using radiometric or fluorogenic assays .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to correlate structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity during halogenation of the pyrazole ring?

Methodological Answer:

  • Directing Groups : Use temporary protecting groups (e.g., Boc on N-1) to direct chlorination to C-4 .
  • Electrophilic Halogenation : Optimize reaction stoichiometry (e.g., 1.2 eq. NCS) in acetic acid at 0°C to minimize dihalogenation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hr) and improve yield by 15–20% .

Data Contradiction Analysis Example :
Issue : Conflicting reports on antibacterial activity (Gram+ vs. Gram- bacteria).
Resolution :

Strain-Specific Testing : Use clinical isolates (e.g., MRSA vs. E. coli).

Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .

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